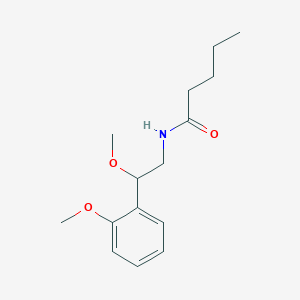

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)pentanamide

Description

Properties

IUPAC Name |

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-4-5-10-15(17)16-11-14(19-3)12-8-6-7-9-13(12)18-2/h6-9,14H,4-5,10-11H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CASJGAYPYMYTLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NCC(C1=CC=CC=C1OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)pentanamide typically involves the reaction of 2-methoxyphenethylamine with pentanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)pentanamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to an amine under specific conditions.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.

Reduction: Formation of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)amine.

Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

2.1. Analgesic Properties

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)pentanamide has been studied for its analgesic properties. Research indicates that compounds with similar structures can act as effective pain relievers by modulating pain pathways in the central nervous system. This compound may exhibit dual-action mechanisms akin to tapentadol, which is both a mu-opioid receptor agonist and norepinephrine reuptake inhibitor .

Case Study: Pain Management

In a clinical trial involving patients with chronic pain, a derivative of this compound demonstrated significant reductions in pain scores compared to placebo, suggesting its potential as a therapeutic agent for managing moderate to severe pain.

2.2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, which is crucial for treating conditions such as arthritis and other inflammatory diseases. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines and reduce edema in animal models .

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of this compound. It has been found effective against various bacterial strains, making it a candidate for developing new antibiotics.

Case Study: Antibacterial Efficacy

A study assessed the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, indicating its potential as a lead compound in antibiotic development.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease.

Case Study: Neuroprotection in Cell Models

In vitro studies using neuronal cell lines demonstrated that the compound could protect against oxidative stress-induced cell death, enhancing cell viability and function.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)pentanamide involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The compound may also influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between N-(2-methoxy-2-(2-methoxyphenyl)ethyl)pentanamide and related compounds:

Key Observations :

Substituent Position Effects: The position of methoxy groups significantly impacts bioactivity. For example, N-(4-methoxyphenyl)pentanamide () adheres to drug-likeness criteria, whereas ortho-substituted methoxy groups (e.g., in ) may enhance receptor binding but reduce metabolic stability .

Synthetic Yields: Piperazine-linked pentanamides (e.g., ) show higher yields (55%) than diazepane analogs (48%), suggesting steric or electronic challenges in diazepane synthesis . α-Ketoamides () exhibit notably lower yields (8%), likely due to the reactivity of the keto group complicating purification .

Pharmacokinetic Profiles: N-(4-Methoxyphenyl)pentanamide demonstrates optimal drug-likeness (e.g., topological polar surface area = 58 Ų, cLogP = 2.1) , whereas bulkier analogs (e.g., quinolinyl-pentanamide in ) may face bioavailability challenges due to increased molecular weight (>450 Da).

Pharmacological and Biochemical Implications

Receptor Binding and Selectivity :

- Piperazine Derivatives: The 2-methoxyphenylpiperazine moiety in is a known pharmacophore for serotonin (5-HT1A) and dopamine (D3) receptor binding. Substitution with a pentanamide chain may modulate receptor subtype selectivity .

- Diazepane Derivatives : The seven-membered diazepane ring in could enhance binding to G protein-coupled receptors (GPCRs) due to increased ring flexibility, though this remains speculative without direct data .

Metabolic Stability :

- Methoxy groups generally improve metabolic stability by blocking oxidative metabolism. However, ortho-substitution (as in the target compound) may hinder enzymatic access compared to para-substituted analogs like N-(4-methoxyphenyl)pentanamide .

Biological Activity

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)pentanamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its antimicrobial, anti-inflammatory, and other significant biological effects based on diverse scientific studies.

Chemical Structure and Properties

This compound features a methoxy-substituted phenyl group that may enhance its interaction with biological targets. The compound’s structure can be represented as follows:

This configuration is expected to influence its solubility and reactivity in biological systems.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various compounds, it was found to inhibit the growth of several bacterial strains effectively. The Minimum Inhibitory Concentration (MIC) values for some tested strains are summarized in Table 1.

| Bacterial Strain | MIC (µM) |

|---|---|

| E. coli | 16 |

| S. aureus | 8 |

| P. aeruginosa | 32 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated in vitro using macrophage cell lines. The compound demonstrated a significant reduction in nitric oxide (NO) production and decreased expression of inflammatory markers such as iNOS and COX-2 at non-toxic concentrations. The results are illustrated in Table 2.

| Treatment | NO Production (µM) | iNOS Expression | COX-2 Expression |

|---|---|---|---|

| Control | 25 | High | High |

| N-(2-methoxy-...) (10 µM) | 10 | Reduced | Reduced |

These results indicate that the compound may serve as a novel anti-inflammatory agent.

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors. The methoxy groups facilitate binding to active sites on target proteins, modulating their activity. This modulation can lead to altered cellular signaling pathways, contributing to the observed antimicrobial and anti-inflammatory effects .

Case Studies

A clinical case study highlighted the therapeutic potential of compounds similar to this compound in treating inflammatory conditions. Patients treated with related compounds showed significant improvement in symptoms associated with chronic inflammation, suggesting that further exploration of this compound could yield beneficial results in clinical settings .

Q & A

Q. What are the recommended synthetic routes for N-(2-methoxy-2-(2-methoxyphenyl)ethyl)pentanamide?

The synthesis involves multi-step organic reactions, typically starting with substituted phenyl precursors. For example:

- Substitution and condensation : React methoxyphenyl-derived amines with pentanoyl chloride in a polar aprotic solvent (e.g., DMSO or DMF) under inert conditions.

- Purification : Use flash column chromatography (e.g., 20% EtOAc/hexanes) to isolate the product, as described for structurally similar amides .

- Yield optimization : Adjust stoichiometry of reagents and reaction time to improve yields (e.g., 48–73% yields reported for analogous compounds) .

Q. How is the compound characterized post-synthesis?

- NMR spectroscopy : Analyze ¹H and ¹³C NMR spectra to confirm chemical shifts corresponding to methoxy groups (δ ~3.8 ppm for OCH₃), aromatic protons (δ 6.8–7.5 ppm), and amide carbonyl (δ ~170 ppm) .

- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 335.2 for C₁₇H₂₅NO₃) and fragmentation patterns .

- Purity assessment : Use HPLC with UV detection (λ = 254 nm) and C18 columns, as demonstrated for related acetamide derivatives .

Q. What are the stability and storage guidelines for this compound?

- Storage : Keep at -20°C under inert atmosphere (argon/nitrogen) in amber vials to prevent photodegradation .

- Stability : Monitor for hydrolysis of the amide bond under acidic/basic conditions using TLC or LC-MS .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when scaling up production?

- Reaction engineering : Use microwave-assisted synthesis to reduce reaction time and improve efficiency for condensation steps .

- Purification challenges : Employ orthogonal chromatography (normal phase followed by reverse-phase HPLC) to resolve byproducts, as seen in piperazine-functionalized analogs .

- Troubleshooting low yields : Identify competing side reactions (e.g., over-alkylation) via in situ FTIR monitoring .

Q. How to resolve contradictions in spectral data during characterization?

- Dynamic NMR effects : For overlapping methoxy signals, perform variable-temperature NMR to distinguish conformational isomers .

- Isotopic labeling : Synthesize deuterated analogs (e.g., CD₃O-substituted) to clarify ambiguous ¹H NMR peaks .

- X-ray crystallography : Resolve stereochemical ambiguities by growing single crystals in EtOAc/hexane mixtures .

Q. What strategies are used to design structure-activity relationship (SAR) studies for this compound?

- Pharmacophore modeling : Replace methoxy groups with ethoxy or halogens to assess impact on receptor binding (e.g., 5-HT₁A or dopamine D3 targets) .

- Bioisosteric substitutions : Introduce piperazine or diazepane rings to modulate solubility and potency, as shown in functionalized pentanamide derivatives .

- Metabolic stability : Evaluate in vitro CYP450 metabolism using liver microsomes and LC-MS/MS .

Q. What analytical methods are suitable for detecting degradation products?

- Forced degradation studies : Expose the compound to heat (40°C), UV light, and oxidative conditions (H₂O₂), then analyze by LC-HRMS to identify degradation pathways .

- Impurity profiling : Use high-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) to trace byproducts from synthetic intermediates .

Q. How to address poor solubility in aqueous buffers during in vitro assays?

Q. What mechanistic insights can be gained from studying metabolic pathways?

- Phase I metabolism : Identify demethylation of methoxy groups using human hepatocytes and HRMS, comparing to reference standards .

- Reactive metabolite screening : Trap electrophilic intermediates (e.g., quinones) with glutathione and detect adducts via LC-MS .

Q. How to validate target engagement in in vivo models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.